molecular formula C27H29N3O3S B14210893 N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide CAS No. 593238-71-2

N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide

Cat. No.: B14210893
CAS No.: 593238-71-2
M. Wt: 475.6 g/mol
InChI Key: UTKUWLGXWXHANO-UHFFFAOYSA-N
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Description

“N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3311~3,7~]decan-1-yl)acetamide” is a complex organic compound that features a benzoxazole ring, a cyclohexadienone moiety, and a tricyclodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the cyclohexadienone moiety, and the attachment of the tricyclodecane structure. Each step would require specific reagents and conditions, such as:

    Formation of Benzoxazole Ring: This could involve the condensation of an o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Cyclohexadienone Moiety: This might be achieved through a Diels-Alder reaction followed by oxidation.

    Attachment of Tricyclodecane Structure: This could involve a series of substitution reactions and cyclization steps.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the cyclohexadienone moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions could occur, especially at the benzoxazole ring and the cyclohexadienone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might act by disrupting bacterial cell walls or inhibiting essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings.

    Cyclohexadienone Derivatives: Molecules featuring the cyclohexadienone moiety.

    Tricyclodecane Derivatives: Compounds with the tricyclodecane structure.

Uniqueness

The uniqueness of “N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[331

Properties

CAS No.

593238-71-2

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C27H29N3O3S/c1-15-2-5-23-21(6-15)29-25(33-23)20-4-3-19(10-22(20)31)28-26(34)30-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18,31H,7-9,11-14H2,1H3,(H2,28,30,32,34)

InChI Key

UTKUWLGXWXHANO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5)O

Origin of Product

United States

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